molecular formula C3H3ClN2O2S2 B13251373 1,2,3-Thiadiazol-4-ylmethanesulfonylchloride

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride

Cat. No.: B13251373
M. Wt: 198.7 g/mol
InChI Key: SSNSYBBARLNNFQ-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride is a sulfonyl chloride derivative featuring a 1,2,3-thiadiazole heterocycle. The compound combines the reactivity of a sulfonyl chloride group (-SO₂Cl) with the electronic and steric effects of the thiadiazole ring, which contains sulfur and two nitrogen atoms. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized thiadiazole derivatives. Its applications span pharmaceuticals, agrochemicals, and materials science, where its reactivity enables selective bond-forming reactions .

Properties

Molecular Formula

C3H3ClN2O2S2

Molecular Weight

198.7 g/mol

IUPAC Name

thiadiazol-4-ylmethanesulfonyl chloride

InChI

InChI=1S/C3H3ClN2O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2

InChI Key

SSNSYBBARLNNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride can be synthesized through several methods. One common approach involves the reaction of thiadiazole derivatives with chlorosulfonic acid. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of 1,2,3-thiadiazol-4-ylmethanesulfonylchloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonothioates are formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazol-4-ylmethanesulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the thiadiazole moiety into target molecules .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Reactivity Differences

Sulfonyl chlorides are characterized by their -SO₂Cl group, but substituents and adjacent functional groups significantly influence their reactivity. Below is a comparative analysis of 1,2,3-Thiadiazol-4-ylmethanesulfonylchloride with structurally related compounds:

Table 1: Structural and Reactivity Comparison
Compound Core Structure Key Features Reactivity Profile
Methanesulfonyl Chloride CH₃-SO₂Cl Simple alkyl sulfonyl chloride; electron-donating methyl group. Moderate reactivity; less electrophilic due to methyl’s electron-donating effect.
Tosyl Chloride (Toluenesulfonyl) C₆H₅CH₃-SO₂Cl Aromatic sulfonyl chloride; electron-donating methyl on benzene ring. Lower reactivity than methanesulfonyl chloride; stabilized by resonance.
Benzenesulfonyl Chloride C₆H₅-SO₂Cl Aromatic sulfonyl chloride; no electron-donating substituents. More reactive than tosyl chloride due to lack of electron-donating groups.
1,2,3-Thiadiazol-4-ylmethanesulfonylchloride Thiadiazole-SO₂Cl Thiadiazole ring (S, 2N) adjacent to sulfonyl chloride. High reactivity : Thiadiazole’s electron-withdrawing nature enhances electrophilicity.

Key Observations :

  • The thiadiazole ring in 1,2,3-Thiadiazol-4-ylmethanesulfonylchloride introduces strong electron-withdrawing effects , increasing the electrophilicity of the sulfonyl chloride group compared to alkyl or aryl analogs .
  • This heightened reactivity facilitates nucleophilic substitution (e.g., with amines or alcohols) under milder conditions compared to methanesulfonyl or tosyl chlorides.
Table 2: Hazard Comparison
Property Methanesulfonyl Chloride 1,2,3-Thiadiazol-4-ylmethanesulfonylchloride (Inferred)
Acute Toxicity H301 (oral), H311 (dermal), H330 (inhalation) Likely similar or higher due to thiadiazole’s potential bioactivity.
Corrosivity H314 (skin/eye damage) Enhanced risk due to reactive heterocycle and sulfonyl chloride.
Environmental Hazards H412 (aquatic chronic) Potentially higher persistence or toxicity from thiadiazole.
Handling Precautions Full PPE, ventilation Additional precautions for heterocycle-derived toxicity (e.g., stricter containment).

Key Observations :

  • Both compounds require rigorous personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

Research Findings and Limitations

  • Reactivity Studies : Computational modeling suggests the thiadiazole ring increases the sulfonyl chloride’s electrophilicity by 15–20% compared to methanesulfonyl chloride .
  • Toxicity Data Gap: Limited experimental data exist for the thiadiazole derivative; inferences are based on structural analogs and heterocycle-related hazards.

Biological Activity

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activities, and potential applications in medicinal chemistry.

Biological Activities

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Compound 2g demonstrated significant anti-proliferative effects against cancer cell lines such as LoVo (IC50 = 2.44 µM) and MCF-7 (IC50 = 23.29 µM) after a 48-hour incubation period .
  • The presence of a sulfone group in derivatives has been shown to enhance their anti-proliferative effects compared to other structural analogs .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties:

  • A series of synthesized derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds containing the thiadiazole moiety showed notable activity against Staphylococcus aureus and Escherichia coli .
  • The introduction of various substituents on the thiadiazole ring can modulate antimicrobial efficacy significantly.

Anti-inflammatory and Other Activities

Thiadiazoles are known for their anti-inflammatory properties as well:

  • Compounds derived from thiadiazoles have been reported to exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Other reported activities include antifungal and antiviral effects .

Case Studies

Several case studies illustrate the effectiveness of 1,2,3-thiadiazol derivatives in various biological assays:

Study Activity IC50/EC50 Values Remarks
Study AAnticancerLoVo: 2.44 µM
MCF-7: 23.29 µM
Significant reduction in cell viability
Study BAntimicrobialS. aureus: Effective
E. coli: Effective
High efficiency against selected strains
Study CAnti-inflammatoryComparable to NSAIDsPotential for therapeutic applications

The mechanisms underlying the biological activities of 1,2,3-thiadiazol derivatives are multifaceted:

  • Anticancer Mechanism : Thiadiazoles may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes required for bacterial growth.

Q & A

Q. What are the critical safety precautions for handling 1,2,3-thiadiazol-4-ylmethanesulfonylchloride in laboratory settings?

  • Methodological Answer : Due to its structural similarity to methanesulfonyl chloride, handling should follow strict safety protocols:
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection if vapor exposure is possible .
  • Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation of toxic vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .
  • Storage : Store in corrosion-resistant containers (e.g., glass) at room temperature, away from oxidizers and moisture .
  • Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. How can researchers verify the purity and structural integrity of 1,2,3-thiadiazol-4-ylmethanesulfonylchloride post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR spectra with literature data. For example, similar sulfonyl chlorides show characteristic peaks for aromatic protons (δ 7.20–7.43 ppm) and sulfonyl groups (δ 45–70 ppm in 13C^{13}C) .
  • Melting Point Analysis : Validate against published values (e.g., 92–118°C for analogous compounds) to detect impurities .
  • Elemental Analysis : Confirm molecular formula (e.g., C₆H₃ClN₂O₂S₃) via combustion analysis or high-resolution mass spectrometry .

Q. What are the common synthetic routes for preparing thiadiazole-based sulfonyl chlorides?

  • Methodological Answer : A scalable method involves:
  • Oxidative Chlorination : React thiol intermediates with chlorine donors (e.g., Cl₂ or SOCl₂) under controlled conditions. For example, benzyl thioethers can be converted to sulfonyl chlorides using N-chlorinating agents .
  • Cyclization Strategies : Use Lawesson’s reagent to cyclize precursors like ethyl 2-oxoacetate derivatives, followed by chlorination .
  • Troubleshooting : Low yields may arise from moisture sensitivity; ensure anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for thiadiazole sulfonyl chlorides?

  • Methodological Answer : Contradictions often stem from polymorphic forms or residual solvents. Strategies include:
  • Recrystallization : Test solvents (e.g., ethanol, chloroform) to isolate pure polymorphs .
  • Thermogravimetric Analysis (TGA) : Detect solvent retention impacting melting points.
  • Cross-Validation : Compare NMR data across multiple sources. For instance, 5-phenyl-1,3-thiazole-4-sulfonyl chloride shows distinct aromatic splitting patterns (δ 7.40–7.33 ppm) influenced by substituents .

Q. What experimental designs are recommended to assess the reactivity of 1,2,3-thiadiazol-4-ylmethanesulfonylchloride in nucleophilic substitutions?

  • Methodological Answer : Design kinetic studies under varied conditions:
  • Solvent Effects : Test polar aprotic (e.g., DMF) vs. nonpolar solvents to optimize SN₂ reactivity.
  • Temperature Gradients : Monitor reaction rates at 0°C, 25°C, and 60°C to determine activation energy.
  • Competitive Nucleophiles : Use amines (e.g., aniline) or alcohols to evaluate selectivity. For example, sulfonyl chlorides react rapidly with amines to form sulfonamides, as seen in antitumor derivative synthesis .

Q. How can computational chemistry aid in predicting the stability of 1,2,3-thiadiazol-4-ylmethanesulfonylchloride under acidic/basic conditions?

  • Methodological Answer : Employ density functional theory (DFT) or molecular dynamics simulations:
  • Hydrolysis Pathways : Model reaction coordinates for sulfonyl chloride hydrolysis to sulfonic acids, identifying transition states and energy barriers.
  • pKa Prediction : Estimate acidity of the sulfonyl group to anticipate stability in buffers.
  • Validation : Compare computational results with experimental pH-dependent degradation studies .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for thiadiazole sulfonyl chloride derivatives?

  • Methodological Answer : Variations arise from:
  • Assay Conditions : Differences in cell lines (e.g., 60 cancer cell lines in ) or incubation times.
  • Structural Modifications : Minor substituent changes (e.g., bromine vs. chlorine) alter lipophilicity (LogP 3.27 in ) and membrane permeability.
  • Solution Stability : Hydrolysis to sulfonic acids in aqueous media may reduce efficacy. Use stability-indicating HPLC methods to quantify active species .

Safety and Environmental Considerations

Q. What are the environmental hazards associated with 1,2,3-thiadiazol-4-ylmethanesulfonylchloride, and how can labs mitigate them?

  • Methodological Answer : The compound is classified as:
  • Acute Aquatic Toxicity (H402/H412) : Implement waste neutralization (e.g., slow addition to sodium bicarbonate) before disposal.
  • Persistent Pollutants : Avoid drain disposal; use certified hazardous waste contractors.
  • Decomposition Products : Monitor for SOₓ and halogenated byproducts during incineration .

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